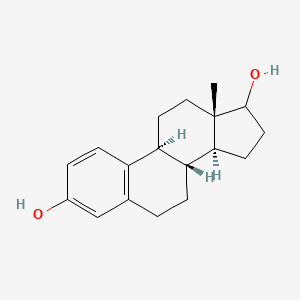

Estra-1,3,5(10)-triene-3,17-diol

Description

Historical Trajectory of Steroid Hormone Research

The journey to understanding steroid hormones began in the late 19th and early 20th centuries, with scientists gradually recognizing that chemical messengers regulate bodily functions. estrogen.orgyoutube.com In 1905, Ernest Starling first coined the term "hormone," defining them as chemical messengers that coordinate the activities and growth of different parts of the body. nih.gov This conceptual framework laid the groundwork for the discovery and characterization of various steroid hormones.

Key milestones in steroid hormone research include:

1920s-1930s: The discovery and characterization of several steroid hormones, including estrogen, testosterone (B1683101), and progesterone (B1679170), by researchers like Adolf Butenandt, Tadeus Reichstein, and Edward Adelbert Doisy. nih.gov Butenandt and Doisy independently purified and identified the first estrogen hormone, estrone (B1671321), in 1929. estrogen.org

1935: The chemical synthesis of testosterone by Adolf Butenandt and Leopold Ruzicka. endocrine-abstracts.org

1938: The synthesis of diethylstilbestrol (B1670540) (DES), the first synthetic estrogen, by British scientist Sir Charles Dodds. estrogen.org

1950: Philip Hench, Edward Kendall, and Tadeus Reichstein received the Nobel Prize in Medicine and Physiology for their work on the hormones of the adrenal cortex. nih.gov

1960s: The introduction of the first oral contraceptive pill, which contained synthetic estrogen and progesterone, revolutionized reproductive health. estrogen.org

This period of rapid discovery established the foundational knowledge of steroid hormones and their profound physiological effects, setting the stage for more targeted research into specific compounds like estradiol (B170435).

Estra-1,3,5(10)-triene-3,17-diol as a Central Endogenous Estrogen in Research Models

This compound (estradiol) is the most potent and predominant estrogen in females and is crucial for the regulation of the menstrual and estrous cycles. wikipedia.orgnews-medical.net It is responsible for the development of female secondary sexual characteristics, such as breast development and the widening of the hips. wikipedia.org Beyond its reproductive functions, estradiol plays a vital role in maintaining the health of various tissues, including the mammary glands, uterus, and vagina. wikipedia.org

In biomedical research, estradiol serves as a fundamental model for studying estrogenic activity. Its well-characterized structure and function make it an invaluable tool for investigating the mechanisms of hormone action. Research models, often involving ovariectomized animals to mimic postmenopausal estrogen decline, have been instrumental in elucidating the neuroprotective and other beneficial effects of estradiol. nih.govmdpi.com These studies have demonstrated that estradiol can protect the brain from injury and enhance the birth of new neurons. nih.gov

The significance of estradiol in research is further highlighted by its use in developing and testing various therapeutic agents. For instance, the study of estradiol has led to the development of selective estrogen receptor modulators (SERMs), which aim to harness the beneficial effects of estrogen while minimizing potential risks. nih.gov

Evolution of Scientific Understanding Regarding this compound's Biological Roles

The scientific understanding of estradiol's biological roles has evolved significantly over time, moving from a general understanding of its function in female reproduction to a detailed knowledge of its molecular mechanisms of action.

A pivotal moment in this evolution was the discovery of the estrogen receptor (ER) by Elwood Jensen in 1958. nih.gov Jensen demonstrated that specific tissues take up estradiol by binding to these receptors, which then translocate to the nucleus to regulate gene transcription. nih.gov This discovery was a major breakthrough, as it provided a mechanism for how steroid hormones exert their effects on target cells. nih.gov

Further research led to the identification and cloning of two main types of estrogen receptors:

Estrogen Receptor Alpha (ERα): The first human ER to be cloned, in 1986, from the MCF-7 human breast cancer cell line. nih.govbioscientifica.com It is a major drug target in hormone-receptor-positive breast cancer. bioscientifica.com

Estrogen Receptor Beta (ERβ): Discovered in 1996, ERβ has a different tissue distribution than ERα and mediates distinct physiological effects. nih.govoup.com

The discovery of these two receptors revealed a new layer of complexity in estrogen signaling, as the effects of estradiol can be mediated by either receptor, leading to different outcomes in different tissues. oup.com

More recently, research has uncovered non-genomic or "rapid" actions of estradiol that are initiated at the cell membrane. nih.govresearchgate.net These actions are mediated by membrane-associated estrogen receptors, including a G protein-coupled estrogen receptor (GPER). frontiersin.orgcreative-diagnostics.com These rapid signaling pathways can influence a variety of cellular processes, including the activation of protein kinases and changes in intracellular calcium levels. researchgate.net

This evolving understanding of estradiol's multiple signaling pathways—genomic and non-genomic—continues to drive research into its diverse and sometimes contradictory roles in health and disease. nih.gov

Interactive Data Tables

Key Milestones in Steroid Hormone Research

| Year | Discovery/Event | Key Scientists | Significance |

| 1905 | Coining of the term "hormone" | Ernest Starling | Provided a conceptual framework for chemical messengers in the body. nih.gov |

| 1929 | Isolation and identification of estrone | Adolf Butenandt & Edward A. Doisy | First estrogen hormone to be purified and identified. estrogen.org |

| 1935 | Chemical synthesis of testosterone | Adolf Butenandt & Leopold Ruzicka | Enabled the production of this key male sex hormone for research and therapeutic use. endocrine-abstracts.org |

| 1938 | Synthesis of diethylstilbestrol (DES) | Sir Charles Dodds | The first synthetic estrogen, which became widely used. estrogen.org |

| 1958 | Discovery of the estrogen receptor | Elwood Jensen | Identified the protein that mediates the effects of estrogen, a landmark in endocrinology. nih.gov |

| 1960 | Introduction of the first oral contraceptive pill | - | Revolutionized women's reproductive health and autonomy. estrogen.org |

| 1986 | Cloning of the first human estrogen receptor (ERα) | Green et al. | Allowed for detailed molecular studies of estrogen action and its role in diseases like breast cancer. nih.govbioscientifica.com |

| 1996 | Discovery of Estrogen Receptor Beta (ERβ) | Jan-Ake Gustafsson's lab | Revealed the existence of a second estrogen receptor, leading to a more nuanced understanding of estrogen signaling. nih.gov |

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₄O₂ | nih.gov |

| Molar Mass | 272.38 g/mol | wikipedia.org |

| IUPAC Name | Estra-1,3,5(10)-triene-3,17β-diol | wikipedia.org |

| Synonyms | Estradiol, Oestradiol, E2, 17β-Estradiol | wikipedia.org |

| Primary Function | Major female sex hormone | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17?,18+/m1/s1 |

InChI Key |

VOXZDWNPVJITMN-WKUFJEKOSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Estra 1,3,5 10 Triene 3,17 Diol

Classical Estrogen Receptor (ER)-Mediated Genomic Signaling

The classical genomic signaling pathway is the primary mechanism through which Estra-1,3,5(10)-triene-3,17-diol exerts its long-term physiological effects. This pathway involves the binding of the hormone to intracellular estrogen receptors, which then act as ligand-activated transcription factors to modulate the expression of target genes.

This compound binds with high affinity to Estrogen Receptor Alpha (ERα), a protein of 595 residues. nih.gov This interaction occurs within the ligand-binding domain (LBD) of the receptor. The binding is facilitated by the structural features of the estradiol (B170435) molecule, including its rigid hydrophobic backbone, aromatic A-ring, and hydroxyl groups at the C3 and C17 positions, which allow for specific hydrogen bond interactions within the receptor's binding pocket. researchgate.net Key amino acid residues in ERα involved in these interactions include Glu353 and Arg394, which form hydrogen bonds with the 3-hydroxyl group, and His524, which interacts with the 17-hydroxyl group. researchgate.net Additional residues such as Met343, Leu346, Ala350, Leu387, Met388, Leu391, Phe404, Met421, Ile424, Gly521, and Leu525 also contribute to the binding through hydrophobic interactions. researchgate.net The absolute binding affinity (Kd) of this compound for human ERα is approximately 0.2 nM. nih.gov

Table 1: Key Amino Acid Residues in ERα Interacting with this compound

| Interacting Residue | Type of Interaction |

|---|---|

| Glu353 | Hydrogen Bond (with 3-OH group) researchgate.net |

| Arg394 | Hydrogen Bond (with 3-OH group) researchgate.net |

| His524 | Hydrogen Bond (with 17-OH group) researchgate.net |

Similar to ERα, this compound also binds to Estrogen Receptor Beta (ERβ). While both receptor subtypes bind estradiol with high affinity, there are subtle differences. The binding affinity of this compound for human ERβ is slightly lower than for ERα, with a reported Kd of approximately 0.5 nM. nih.gov Despite differences in their physiological roles, with ERα promoting and ERβ often inhibiting estrogen-dependent cell growth, the fundamental binding mechanism of estradiol is similar for both receptors. pnas.org

Table 2: Comparative Binding Affinities of this compound for ERα and ERβ

| Receptor Subtype | Absolute Binding Affinity (Kd) |

|---|---|

| Human ERα | ~0.2 nM nih.gov |

Upon binding this compound, the estrogen receptor undergoes a significant conformational change. acs.orgnih.gov This alteration is crucial for its activation. In the absence of a ligand, the receptor is in a more flexible and partially disordered state, often associated with inhibitory heat shock proteins. nih.govnih.gov Ligand binding induces a more compact and stable structure, particularly affecting the C-terminal ligand-binding domain which harbors the activation function-2 (AF-2) site. nih.govnih.gov

This conformational shift facilitates the dissociation of heat shock proteins and promotes the formation of stable receptor dimers. acs.orgnih.gov Estrogen receptors can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). pnas.orgoup.com Dimerization is essential for the receptor's ability to bind to DNA and initiate transcription, as mutations that interfere with this process typically result in transcriptionally inactive receptors. oup.com The strength of this dimer interaction can also be regulated by the specific ligand bound to the receptor. oup.comoup.com

Once dimerized, the ligand-bound estrogen receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs). pnas.orgnih.gov EREs are typically located in the promoter regions of estrogen-responsive genes. pnas.org The consensus ERE sequence is a palindromic inverted repeat of 5'-GGTCAnnnTGACC-3', where 'n' can be any nucleotide. researchgate.net

The binding of the ER dimer to the ERE is a critical step in gene regulation. nih.gov The DNA-binding domain of the receptor recognizes and binds to this specific sequence. oup.com This interaction brings the receptor complex to the target gene, allowing it to influence the rate of transcription. nih.gov While ligand binding is not strictly required for ER to bind to EREs in vitro, it significantly stabilizes the ER-ERE interaction in vivo and is necessary for maximal transcriptional activation. nih.gov

After binding to the ERE, the estrogen receptor dimer recruits a variety of other proteins known as coregulators. These can be either coactivators, which enhance gene transcription, or corepressors, which inhibit it. nih.gov The ligand-induced conformational change in the receptor's AF-2 domain creates a binding surface for coactivators, many of which contain an LXXLL motif (where L is leucine and X is any amino acid). nih.gov

The recruitment of specific coactivators (like SRC-1 and SRC-3) or corepressors is dependent on the specific ligand bound to the receptor and the cellular context. nih.govnih.gov These coregulatory proteins then modify the local chromatin structure, for example, through histone acetylation, making the DNA more accessible to the RNA polymerase machinery and thereby initiating or enhancing the transcription of the target gene. nih.gov This intricate process allows this compound to precisely control the expression of a wide array of genes in different tissues. nih.gov

Non-Genomic Actions of this compound

In addition to the classical genomic pathway that regulates gene expression, this compound can also elicit rapid biological responses through non-genomic mechanisms. These actions are too quick to be explained by gene transcription and protein synthesis and are often initiated at the cell membrane.

These rapid effects are thought to be mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm. Binding of estradiol to these receptors can activate various intracellular signaling cascades, such as the MAPK/ERK and phosphatidylinositol 3-kinase/Akt pathways. researchgate.net These signaling events can, in turn, modulate the activity of ion channels, enzymes, and other signaling proteins, leading to rapid changes in cellular function. While distinct from the classical genomic pathway, these non-genomic actions can also ultimately influence gene expression by modifying the activity of transcription factors.

Membrane-Associated Estrogen Receptors (mERs)

Beyond the classical nuclear estrogen receptors (ERs), a subpopulation of these receptors is located at the plasma membrane, where they are referred to as membrane-associated estrogen receptors (mERs). wikipedia.org These receptors are pivotal in mediating the rapid, non-genomic effects of estradiol. Unlike their nuclear counterparts that regulate gene transcription over hours or days, mERs can trigger signaling cascades within seconds to minutes. wikipedia.org

The localization of classical ERα and ERβ to the cell membrane is not facilitated by a transmembrane domain but rather through a post-translational modification called palmitoylation. wikipedia.orgresearchgate.net This process involves the addition of a palmitoyl group to a cysteine residue, which enhances the receptor's affinity for lipid-rich microdomains of the cell membrane known as caveolae. wikipedia.orgresearchgate.net Within these "signalosomes," mERs are in close proximity to various signaling proteins, allowing for the rapid initiation of intracellular cascades upon estradiol binding. researchgate.net Dimerization of mERs appears to be a necessary step for their function in rapid cell signaling. wikipedia.org The activation of mERs can lead to the modulation of G-protein coupled receptors and various kinase cascades. wikipedia.org

| Receptor Type | Location | Mechanism of Membrane Localization | Downstream Effect |

| mERα/ERβ | Plasma membrane (caveolae) | Post-translational palmitoylation and interaction with caveolin proteins. wikipedia.orgresearchgate.net | Rapid modulation of intracellular signaling cascades (e.g., G-protein activation, kinase cascades). wikipedia.org |

G Protein-Coupled Estrogen Receptor 1 (GPER1) Signaling

Another key mediator of non-genomic estrogen signaling is the G protein-coupled estrogen receptor 1 (GPER1), previously known as GPR30. wikipedia.orgnih.gov GPER1 is a seven-transmembrane receptor structurally distinct from the classical nuclear ERs. nih.gov While GPER1 is understood to be responsible for mediating rapid estrogenic signals, it is noted that it does not directly bind estrogen. The activation of GPER1 signaling pathways initiates a variety of cellular responses. wikipedia.org

Upon activation, GPER1 can trigger multiple downstream events. It has been shown to stimulate the rapid synthesis of phosphatidylinositol (3,4,5)-trisphosphate and mobilize intracellular calcium. wikipedia.org Furthermore, GPER1 signaling can involve the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.org This process leads to the activation of protein and lipid kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets like ERK1/2. wikipedia.orgfrontiersin.org These signaling events influence a wide range of cellular processes, including cell proliferation, migration, and apoptosis. frontiersin.org

| Receptor | Family | Location | Key Signaling Events |

| GPER1 (GPR30) | G protein-coupled receptor (GPCR) | Predominantly endoplasmic reticulum, also plasma membrane. wikipedia.org | Intracellular calcium mobilization; EGFR transactivation; activation of PKA, PKC, and ERK1/2. wikipedia.orgfrontiersin.org |

Rapid Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

The activation of mERs and GPER1 by this compound converges on the stimulation of rapid intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. wikipedia.orgfrontiersin.org These pathways are crucial for transmitting signals from the cell surface to the interior of the cell, resulting in a coordinated cellular response.

The MAPK cascade is a highly conserved signaling module that includes the extracellular signal-regulated kinases (ERK1/2). genome.jp Activation of mERs or GPER1 can lead to the activation of the Src/Ras/Raf/MEK/ERK pathway. bohrium.comnih.gov Once activated, ERK can phosphorylate a multitude of cytoplasmic and nuclear proteins, thereby regulating cellular processes like proliferation, differentiation, and survival. genome.jp

The PI3K/Akt pathway is another central signaling cascade activated by non-genomic estradiol action. cellsignal.com Growth factors and hormones can activate PI3K, which in turn generates the second messenger PIP3. cellsignal.com This leads to the recruitment and activation of the serine/threonine kinase Akt. cellsignal.com Activated Akt plays a critical role in promoting cell survival by phosphorylating and inactivating several pro-apoptotic targets. cellsignal.com It also regulates cell growth, proliferation, and metabolism. cellsignal.comnih.gov

| Signaling Pathway | Key Components | Primary Activator (in this context) | Major Cellular Outcomes |

| MAPK/ERK | Ras, Raf, MEK, ERK1/2 | mERs, GPER1-mediated EGFR transactivation. frontiersin.orgbohrium.com | Regulation of cell proliferation, differentiation, migration. genome.jp |

| PI3K/Akt | PI3K, PIP3, PDK1, Akt (PKB), mTOR | Receptor Tyrosine Kinases (RTKs), GPCRs. cellsignal.com | Promotion of cell survival, growth, proliferation, and metabolism. cellsignal.com |

Crosstalk Between Genomic and Non-Genomic Signaling Pathways

The genomic and non-genomic signaling pathways of this compound are not isolated systems but rather engage in extensive crosstalk. nih.gov This bidirectional communication ensures a fully integrated and context-specific cellular response to hormonal stimulation. Non-genomic signaling can rapidly modulate the activity of components of the genomic pathway, and conversely, genomic actions can alter the cellular capacity for rapid signaling. nih.gov

For instance, rapid signaling through the MAPK and PI3K/Akt pathways can lead to the phosphorylation and activation of nuclear ERα as well as other transcription factors and co-regulators. nih.gov This phosphorylation can enhance the transcriptional activity of the receptor, demonstrating how a rapid, membrane-initiated signal can directly influence gene expression. nih.govnih.gov

Conversely, the genomic pathway can regulate the non-genomic pathway. For example, estradiol, acting through its nuclear receptors, can upregulate the expression of genes that encode components of the rapid signaling pathways, such as growth factor receptors or signaling kinases. nih.gov This indicates that prolonged estrogenic stimulation can alter a cell's sensitivity and responsiveness to subsequent rapid signaling events. This intricate interplay ensures that the immediate and long-term effects of this compound are carefully coordinated. nih.govfrontiersin.org

| Interaction Type | Description | Example |

| Non-Genomic to Genomic | Rapid kinase cascades modify nuclear receptors and transcription factors. nih.gov | MAPK-mediated phosphorylation of nuclear ERα, enhancing its transcriptional activity. nih.gov |

| Genomic to Non-Genomic | Alteration of gene expression for components of the rapid signaling machinery. nih.gov | Estrogen-mediated upregulation of growth factor receptors, sensitizing the cell to non-genomic signals. nih.gov |

Structural Biology and Biophysical Analysis of Estra 1,3,5 10 Triene 3,17 Diol Interactions

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding of Estra-1,3,5(10)-triene-3,17-diol to the estrogen receptor is a high-affinity interaction characterized by specific kinetic and thermodynamic parameters. These parameters provide a quantitative measure of the binding process, including the rates of association and dissociation, and the energetic forces driving the complex formation.

Studies utilizing techniques such as surface plasmon resonance (SPR) have provided detailed insights into the binding kinetics. The association rate constant (kₐ) for this compound with the estrogen receptor α (ERα) is rapid, indicating a swift recognition and binding process. Conversely, the dissociation rate constant (kₑ) is slow, signifying a stable and long-lasting complex. oup.com The ratio of these rate constants (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a measure of binding affinity. For this compound, the Kₑ is typically in the nanomolar range, underscoring the potent interaction with its receptor. acs.org

Interactive Data Table: Binding Kinetics of this compound to Estrogen Receptor α

| Parameter | Value | Method | Reference |

| Association Rate Constant (kₐ) | ~1-6 x 10⁶ M⁻¹s⁻¹ | SPR | oup.com |

| Dissociation Rate Constant (kₑ) | ~1.2 x 10⁻³ s⁻¹ | SPR | researchgate.net |

| Equilibrium Dissociation Constant (Kₑ) | ~0.35 ± 0.05 nM | Radioligand Binding Assay | acs.org |

Note: Values can vary depending on the specific experimental conditions and receptor isoform.

X-ray Crystallography and NMR Spectroscopy of this compound-Receptor Complexes

High-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in visualizing the precise interactions between this compound and its receptor at the atomic level.

X-ray crystal structures of the estrogen receptor ligand-binding domain (LBD) in complex with this compound have been solved, providing a static yet detailed snapshot of the bound state. These structures, available in the Protein Data Bank (PDB) with identifiers such as 1A52 and 1ERE, reveal a deeply buried, largely hydrophobic ligand-binding pocket. nih.govacs.org The steroid is snugly accommodated within this cavity, making numerous van der Waals contacts with surrounding amino acid residues. Key hydrogen bonds are observed between the hydroxyl groups of the ligand and specific residues within the pocket, such as Glutamate-353 and Arginine-394 at the A-ring end, and Histidine-524 at the D-ring end. acs.org These interactions are crucial for the high-affinity and specificity of binding. The crystal structures also show that upon agonist binding, the receptor undergoes a significant conformational change, particularly in a region known as helix 12, which adopts a position that seals the binding pocket and creates a surface for the recruitment of coactivator proteins.

Interactive Data Table: Crystallographic Data for this compound-ERα LBD Complex

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Key Interacting Residues |

| 1A52 | 2.80 | 0.223 | 0.274 | Glu353, Arg394, His524 |

| 1ERE | 3.10 | 0.218 | 0.251 | Glu353, Arg394, His524 |

Molecular Dynamics Simulations of this compound and Receptor Systems

Molecular dynamics (MD) simulations offer a powerful computational approach to study the dynamic behavior of the this compound-receptor complex over time. These simulations provide insights into the flexibility of both the ligand and the receptor, the stability of key interactions, and the pathways of conformational change that are not accessible through static structural methods.

MD simulations of the estrogen receptor bound to this compound have been performed for extended periods, often on the microsecond timescale. nih.gov These simulations have revealed that the agonist-bound complex is relatively stable and less flexible compared to the antagonist-bound or apo (unbound) forms. nih.govoup.com The root-mean-square deviation (RMSD) of the protein backbone atoms generally remains low throughout the simulation, indicating a well-defined and stable conformation.

Simulations have highlighted the critical role of specific residues, such as His524, in maintaining the active conformation of the receptor through a network of hydrogen bonds. acs.org They also show the dynamic nature of the water molecules within the binding pocket and their role in mediating ligand-receptor interactions. The flexibility of different domains of the receptor can be analyzed, with loops and the C-terminal helix 12 often exhibiting greater mobility. These dynamic fluctuations are thought to be important for the biological function of the receptor, including its interaction with other proteins.

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters

| System | Simulation Time | Force Field | Software | Key Findings |

| ERα-Estradiol Monomer | 3 x 240 ns | AMBER ff14SB | AMBER14 | Agonist-bound complex is tightly restrained with stable H12 conformation. nih.govnih.gov |

| ERα-Estradiol Dimer | 240 ns | AMBER ff14SB | AMBER14 | Dimer complex with agonist shows less fluctuation than with antagonist. nih.gov |

Conformational Analysis of this compound and its Ligand-Binding Domain Interactions

The binding of this compound to the estrogen receptor is not a simple lock-and-key mechanism but rather involves a process of induced fit, where both the ligand and the receptor can undergo conformational changes to achieve an optimal binding configuration.

Conformational analysis of this compound itself reveals a relatively rigid steroidal backbone, with the most significant flexibility residing in the B-ring. uthscsa.edunih.gov It is believed that the steroid binds in a low-energy conformation. uthscsa.edunih.gov The planarity of the A-ring is crucial for its interaction with the receptor.

Upon binding, this compound induces a significant conformational change in the ligand-binding domain (LBD) of the estrogen receptor. nih.gov This change is a prerequisite for the receptor's transcriptional activity. nih.gov The most critical conformational change occurs in helix 12, which folds over the ligand-binding pocket, effectively trapping the ligand inside. oup.com This repositioning of helix 12 creates a new surface on the receptor that is recognized by coactivator proteins, initiating the downstream signaling cascade. The flexibility of certain residues within the binding pocket, such as Arginine 394, can also play a role in accommodating the ligand and modulating the binding affinity. nih.govoup.com The size of the ligand-binding cavity is significantly larger than the volume of the estradiol (B170435) molecule, allowing for some flexibility and the potential for induced-fit adjustments upon binding. researchgate.net

Interactive Data Table: Key Conformational Features

| Feature | Description | Significance |

| Ligand Flexibility | The B-ring of this compound exhibits the most skeletal flexibility. uthscsa.edunih.gov | Allows for optimal positioning within the binding pocket. |

| Receptor Conformational Change | Binding of the agonist induces a significant conformational change in the LBD. nih.gov | Essential for transcriptional activation. nih.gov |

| Helix 12 Repositioning | Helix 12 folds over the ligand-binding pocket upon agonist binding. oup.com | Creates the binding surface for coactivator proteins. |

| Binding Pocket Plasticity | The ligand-binding pocket can exhibit flexibility to accommodate ligands. nih.govoup.com | Contributes to the induced-fit mechanism of binding. |

Advanced Analytical Methodologies for Estra 1,3,5 10 Triene 3,17 Diol Research

Mass Spectrometry-Based Approaches for Quantification and Metabolite Profiling

Mass spectrometry (MS) has become an indispensable tool in steroid analysis, offering high selectivity and sensitivity for the comprehensive study of Estra-1,3,5(10)-triene-3,17-diol and its metabolic pathways. nih.govscripps.edu Its ability to provide a detailed snapshot of the steroid landscape within a biological system is crucial for understanding endocrine function and dysfunction. nih.gov MS-based methods are generally more reproducible for quantification than immunoassays and can distinguish between steroids with very similar chemical structures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of this compound, especially at the low concentrations typically found in biological samples. nih.govnih.gov This method couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

Researchers have developed numerous LC-MS/MS methods to achieve high sensitivity, often reaching the sub-picomolar or low picogram-per-milliliter range. nih.govnih.gov For instance, one validated method demonstrated a reproducible quantification range of 2-150 pg/mL in human plasma. nih.gov Another ultrasensitive method achieved a limit of quantification (LOQ) of 0.6 pmol/L (0.16 pg/mL). nih.gov Such high sensitivity is critical for accurately measuring the compound in various physiological and pathological states, including in men, postmenopausal women, and pediatric patients. houstonmethodist.orgresearchgate.net

Strategies to enhance sensitivity in LC-MS/MS include:

Derivatization: Reagents like dansyl chloride can be used to improve the ionization efficiency of this compound, thereby increasing signal intensity. acs.orgoup.com

Optimized Ionization: Negative electrospray ionization (ESI) mode is commonly employed for the analysis of underivatized this compound. nih.govnih.gov

Chromatographic Enhancements: The use of specific mobile phase additives, such as ammonium fluoride, can further boost sensitivity. researchgate.net Two-dimensional chromatography can also be employed for enhanced separation and specificity. researchgate.net

The high specificity of LC-MS/MS, particularly when using multiple reaction monitoring (MRM), allows for the accurate measurement of this compound even in the presence of structurally similar metabolites, a significant advantage over traditional immunoassays which can suffer from cross-reactivity. nih.govnih.gov

| Methodology | Matrix | Limit of Quantification (LOQ) | Key Features |

|---|---|---|---|

| LC-MS/MS | Human Plasma | 2 pg/mL | Robust and reproducible for bioequivalence studies. nih.gov |

| Micro LC-MS/MS | Blood | 3.0 pg/mL | Underivatized method with low sample volume. houstonmethodist.org |

| Ultrasensitive LC-MS/MS | Serum | 0.16 pg/mL (0.6 pmol/L) | Suitable for measuring suppressed estrogen levels. nih.gov |

| LC-MS/MS with Derivatization | Serum | 0.5 pg/mL | Utilizes novel estrogen-specific derivatization reagent. acs.org |

| 2D LC-MS/MS | Serum | <0.5 pg/mL | Avoids derivatization while achieving high sensitivity. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" and a reference method for comprehensive steroid profiling. mdpi.commdpi.com It offers excellent chromatographic resolution, allowing for the separation of numerous steroid metabolites in a single analysis. nih.govnih.gov This technique has been instrumental in the diagnosis of various endocrine disorders by providing a comprehensive view of steroid biosynthesis and metabolism. nih.govmdpi.com

Prior to GC-MS analysis, this compound and other steroids typically require a derivatization step to increase their volatility and thermal stability. nih.govmdpi.com A common method is silylation, such as trimethylsilylation (TMS), which protects the hydroxyl groups. mdpi.com

GC-MS methods have been developed to quantify a wide array of steroids simultaneously. For example, one method allows for the quantification of 32 urinary steroid metabolites, while another can profile 91 steroids in serum using GC-MS/MS. mdpi.comendocrine-abstracts.org These comprehensive profiling capabilities are invaluable for identifying metabolic signatures associated with various physiological conditions. mdpi.com While powerful, the requirement for hydrolysis and derivatization can make GC-MS workflows more complex and less automated compared to some LC-MS/MS approaches. nih.gov

Application of Stable Isotope Internal Standards in Quantitative Research

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of this compound by mass spectrometry. nih.gov These standards, which are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are added to samples at the beginning of the analytical process. nih.govlumiprobe.com

Key stable isotope internal standards for this compound include:

Deuterium-labeled Estradiol (B170435) (e.g., Estradiol-d3, Estradiol-d4): These are widely used in both LC-MS/MS and GC-MS methods. houstonmethodist.orglumiprobe.comlumiprobe.comnist.govmdpi.com For example, Estradiol-d4 is used as an internal standard for quantifying the parent compound and its metabolites. nih.govmdpi.com

Carbon-13-labeled Estradiol (e.g., ¹³C₃-Estradiol): These standards can offer additional selectivity over deuterated ones and help eliminate potential matrix effects. nih.govresearchgate.net

By co-eluting with the endogenous analyte, the internal standard compensates for any variability or loss during sample preparation, extraction, and ionization. nih.govnih.gov This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy, precision, and reproducibility of quantitative results. nist.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Research

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and metabolism of this compound. 1D ¹H NMR and 2D NMR techniques like [¹H, ¹³C]-HSQC provide detailed structural information about the molecule.

In metabolic research, NMR is used to trace the metabolic fate of compounds and observe the biochemical effects of this compound on cells. Studies have utilized ³¹P and ¹³C NMR spectroscopy to investigate the effects of the compound on the phosphate and glucose metabolism of human breast cancer cell lines. aacrjournals.org For instance, research has shown that treatment with this compound can enhance the activity of enzymes like glucose-6-phosphate dehydrogenase in MCF-7 cells. aacrjournals.org More recent studies have employed High-Resolution Magic Angle Spinning (HR-MAS) NMR to analyze the metabolic profiles of breast cancer tissue samples, correlating them with estrogen receptor status. oncotarget.comnih.gov

Chromatographic Techniques for Research Sample Preparation and Purification

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, serving to remove interfering substances from complex biological matrices and concentrate the analyte. oup.comscribd.com Various chromatographic and extraction techniques are employed for this purpose.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method where the analyte is partitioned from an aqueous sample (like plasma or serum) into an immiscible organic solvent. nih.govscribd.com Solvent systems such as hexane/ethyl acetate or methylene chloride are frequently used. houstonmethodist.orgoup.com

Solid-Phase Extraction (SPE): SPE is another prevalent technique that uses a solid sorbent material, often in a cartridge format, to selectively adsorb the analyte from the sample matrix. mdpi.comagilent.com The analyte is later eluted with a suitable solvent. This method can be automated for high-throughput applications. agilent.com

High-Performance Liquid Chromatography (HPLC): HPLC is not only used for analysis but also for purification. scribd.commdpi.com Reversed-phase columns, such as C18, are commonly used to separate this compound from other compounds. scribd.comresearchgate.net

UltraPerformance Convergence Chromatography (UPC²): This technique, based on supercritical fluid chromatography (SFC), offers a faster and more environmentally friendly alternative to traditional normal-phase HPLC for assessing the purity of this compound. waters.com A UPC² method was shown to be three times faster than the standard USP normal-phase HPLC method. waters.com

| Technique | Principle | Application in Estradiol Research | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Extraction from plasma/serum using solvents like MTBE or hexane/ethyl acetate. | houstonmethodist.orgsigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. | Purification of samples for GC-MS and LC-MS/MS analysis. | mdpi.comagilent.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Purification and analysis, often with UV or fluorescence detection. | scribd.commdpi.com |

| UltraPerformance Convergence Chromatography (UPC²) | Separation using a supercritical fluid as the mobile phase. | Rapid and cost-effective analysis of chromatographic purity. | waters.com |

Radioligand Binding Assays for Receptor Affinity and Selectivity Research

Radioligand binding assays are a fundamental technique for characterizing the interaction of this compound with its receptors, primarily the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). springernature.com These assays use a radiolabeled form of a ligand (e.g., [³H]-17β-estradiol or ¹⁸F-labeled estradiol) to quantify binding parameters. nih.gove-century.us

Two main types of equilibrium binding experiments are conducted:

Saturation Binding Assays: These experiments involve incubating receptor preparations with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd). nih.govepa.gov The Kd value is a measure of the receptor's affinity for the ligand; a lower Kd indicates higher affinity. Saturation binding assays have shown that this compound binds with high affinity to both ERα and ERβ. oup.com For example, one study reported Kd values of 68.8 pM and 60.7 pM for ERα and ERβ, respectively. nih.gov

Competition Binding Assays: In these assays, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled test compound. springernature.comnih.gov This allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound, which reflects its ability to displace the radioligand from the receptor. These assays are crucial for determining the relative binding affinity and selectivity of various natural and synthetic compounds for different estrogen receptor subtypes. nih.govacs.org

These assays have been instrumental in identifying and characterizing selective estrogen receptor modulators (SERMs) and ERβ-selective ligands, which are valuable tools for understanding the distinct biological roles of the estrogen receptor subtypes. oup.comnih.govacs.org

Immunoassays (ELISA, RIA) in Research Applications for this compound

Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely utilized analytical methods in research for the quantification of this compound, commonly known as estradiol. These techniques are based on the principle of competitive binding, where the estradiol present in a sample competes with a labeled form of estradiol for a limited number of binding sites on a specific antibody. The high specificity of the antibody-antigen interaction allows for the detection of estradiol in complex biological matrices such as serum, plasma, saliva, and tissue homogenates, as well as in environmental samples. nih.govsigmaaldrich.comnih.gov

The choice between ELISA and RIA often depends on factors such as the required sensitivity, sample throughput, cost, and laboratory infrastructure. While both methods have been instrumental in advancing our understanding of the physiological roles of estradiol, it is crucial to acknowledge their limitations, particularly regarding specificity and accuracy at low concentrations, when compared to mass spectrometry-based methods. nih.govnih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For estradiol quantification, a competitive ELISA format is typically employed. In this setup, a microtiter plate is coated with a monoclonal antibody specific to estradiol. ibl-international.com When the sample is added to the well, the estradiol within the sample competes with a known amount of enzyme-labeled estradiol (conjugate) for binding to the antibody. sigmaaldrich.com After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The enzyme catalyzes a chemical reaction with the substrate, resulting in a color change that can be measured spectrophotometrically. epa.gov The intensity of the color produced is inversely proportional to the concentration of estradiol in the sample; a weaker signal indicates a higher concentration of unlabeled estradiol in the sample. sigmaaldrich.com

ELISA kits for estradiol are commercially available for research use and have been developed for various sample types, including plasma, serum, saliva, urine, and cell lysates. nih.gov These kits offer a non-radioactive, high-throughput method for estradiol measurement.

Detailed Research Findings from ELISA Applications

A study on the environmental concentration of 17β-estradiol in the aquatic environment of Peninsular Malaysia utilized ELISA to assess water samples from rivers, estuaries, and lakes. The findings revealed significant regional differences in estradiol concentrations, which were correlated with population density and human activities. researchgate.net The central region, being the most populated, exhibited the highest average concentration. researchgate.net

Table 1: Mean Concentration of 17β-Estradiol in the Aquatic Environment of Peninsular Malaysia by Region (via ELISA)

| Region | Mean Estradiol Concentration (ng/L) |

|---|---|

| Central | 149.19 |

| Northern | 95.04 |

| Southern | 15.66 |

Another area of research where ELISA is frequently applied is in the measurement of salivary estradiol. Saliva offers a non-invasive sampling method, which is particularly advantageous in behavioral and psychophysiological studies. Research has established reference ranges for salivary estradiol in different populations using ELISA. ibl-international.com

Table 2: Reference Ranges for Salivary 17β-Estradiol in a Healthy Population (via ELISA)

| Population | Age Range (years) | Menstrual Cycle Phase / Condition | 10% - 90% Percentile Range (pg/mL) | Median (pg/mL) |

|---|---|---|---|---|

| Females (Premenopausal) | 17 - 49 | Follicular Phase | 3.1 - 6.4 | 4.4 |

| Midcycle | 4.9 - 11.9 | 7.2 | ||

| Luteal Phase | 3.6 - 6.3 | 5.0 | ||

| Females (Postmenopausal) | 65 - 80 | N/A | 3.0 - 7.5 | 4.2 |

| Males | 24 - 63 | N/A | 2.1 - 4.1 | 2.8 |

Radioimmunoassay (RIA)

RIA is another competitive binding assay that was one of the first immunoassay techniques developed for measuring hormone concentrations in biological fluids. The principle of RIA is similar to that of competitive ELISA, but it utilizes a radioactively labeled estradiol (typically with iodine-125) as the competitor. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled estradiol in the sample.

RIA has been a cornerstone in reproductive endocrinology research, allowing for the detailed study of hormonal fluctuations during the menstrual cycle and in various physiological and pathological states. nih.gov While RIA offers high sensitivity, its use has declined in some research areas due to the safety precautions and disposal requirements associated with radioactive materials.

Detailed Research Findings from RIA Applications

In a biobehavioral study, researchers developed and validated RIA protocols for measuring estradiol in saliva and blood spots. nih.gov This research highlighted the utility of these less invasive sampling methods for studying the relationships between hormones and behavior. The study established key performance characteristics for the modified RIA. nih.gov

Table 3: Performance Characteristics of a Modified Radioimmunoassay for Estradiol

| Sample Type | Parameter | Value |

|---|---|---|

| Saliva | Intra-assay CV (%) | 6.45 |

| Inter-assay CV (%) | 9.01 | |

| Analytical Sensitivity Range (pg/mL) | 0.25 - 7.50 | |

| Correlation with Serum Estradiol (Females) | r = 0.60 | |

| Blood Spot | Intra-assay CV (%) | 7.57 |

| Inter-assay CV (%) | 8.22 | |

| Analytical Sensitivity Range (pg/mL) | 2.00 - 375 | |

| Correlation with Serum Estradiol (Females) | r = 0.96 |

It is important to note that research has also shown substantial discrepancies in the estradiol concentrations obtained from different commercial direct RIA kits, which can complicate the comparison of findings across studies. One study compared three different commercial RIA kits for the measurement of 17β-estradiol in rat serum and found significant differences in the results, emphasizing the need for careful validation and standardization of these assays.

Furthermore, studies comparing RIA with mass spectrometry have often found that immunoassays may overestimate estradiol levels, particularly at the low concentrations typical in men and postmenopausal women. nih.gov This is attributed to cross-reactivity with other steroid metabolites. nih.gov Despite these limitations, immunoassays remain valuable tools in many research contexts due to their accessibility and high throughput.

Chemical Synthesis and Derivatization of Estra 1,3,5 10 Triene 3,17 Diol for Research Applications

Total Synthesis Routes for Estra-1,3,5(10)-triene-3,17-diol

The complete chemical synthesis of this compound from simple, non-steroidal starting materials has been a long-standing challenge in organic chemistry, showcasing the power of synthetic strategy. Given the compound's important biological activities, numerous total syntheses have been developed over the years. chemistryviews.org

One notable approach is the enantioselective total synthesis of estradiol (B170435) methyl ether, a close derivative. chemistryviews.org A key step in this synthesis involves a domino reaction sequence that efficiently constructs the core ring system. This sequence combines a diphenylprolinol silyl (B83357) ether-mediated Michael reaction with an intramolecular aldol (B89426) reaction to form a bicyclo[4.3.0]nonane structure, which contains the C and D rings of the steroid, with high stereocontrol. chemistryviews.org By optimizing the reaction sequence for pot economy, a six-reaction sequence—encompassing oxidation, hydrogenation, acid chloride formation, Friedel–Crafts reaction, deprotection, and reduction—can be performed in a single pot. chemistryviews.org This streamlined process allows for the synthesis of estradiol methyl ether in just five reaction vessels with four purification steps, achieving a total yield of 15%. chemistryviews.org

Semisynthesis from Natural Precursors

The most economically viable and widely used method for producing this compound is through semisynthesis, which starts from abundant, naturally occurring steroids known as phytosterols. These plant-derived precursors provide a structurally complex scaffold that can be chemically modified to yield the target hormone.

Key natural precursors include:

Diosgenin (B1670711) : A phytosteroid sapogenin extracted from the tubers of wild yam species (Dioscorea) wikipedia.orgnih.govnih.gov.

Stigmasterol (B192456) : A common plant sterol found in sources like soybeans wikipedia.org.

The conversion of these precursors to steroid hormones is a landmark in industrial organic chemistry, largely established through the work of Russell Marker. The "Marker degradation" process is a key sequence for converting diosgenin into progesterone (B1679170), which can then be further transformed into other steroids. wikipedia.orgnih.gov While the human body cannot convert diosgenin into steroid hormones, chemical transformations in the laboratory make this possible. nih.gov The process involves specific steps like oxidation, reduction, and cyclization to modify the side chain and rings of the starting material. purity.health Similarly, stigmasterol served as a starting material for the commercial synthesis of hormones like progesterone and cortisone, and it can also be a precursor for estrogens. wikipedia.org

The general pathway involves the degradation of the precursor's side chain and the subsequent construction of the characteristic phenolic A-ring of estradiol. The final step in the biosynthesis of estradiol from its immediate androgen precursors (like testosterone) is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily. researchgate.netyoutube.com This enzymatic step creates the aromatic A-ring, which is the key structural feature for high-affinity binding to estrogen receptors. researchgate.net

Strategies for this compound Derivatization

Modification of the estradiol scaffold is essential for creating chemical tools to study its biological functions. Derivatization strategies aim to introduce specific functionalities, such as fluorescent tags, reactive groups, or isotopic labels, without abolishing the molecule's ability to bind to its target receptors.

Synthesis of Fluorescent Probes and Bioconjugates for Imaging and Binding Studies

Fluorescently labeled estradiol analogs are invaluable tools for visualizing estrogen receptors in cells and tissues, enabling studies of receptor localization, trafficking, and dynamics. jenabioscience.com The synthesis of these probes involves covalently attaching a fluorophore to the estradiol core, often through a flexible linker to minimize interference with receptor binding.

Common fluorophores used include:

BODIPY (boron-dipyrromethene) nih.govnih.gov

Alexa Fluor dyes nih.gov

aza-BODIPY mdpi.com

Synthetic strategies typically involve modifying a specific position on the estradiol molecule, such as the C-3 hydroxyl group or the C-7 or C-17 positions. nih.govillinois.edu For instance, novel BODIPY-estradiol conjugates have been synthesized by attaching the fluorophore at the C-3 position. nih.gov The conjugation can be achieved using efficient reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," or through Williamson etherification. nih.govmdpi.com These methods allow for the connection of the steroid to the dye via linkers of varying lengths, which can influence the biological activity of the final conjugate. nih.gov Some of these fluorescent conjugates have been shown to retain estrogenic activity, inducing proliferation in ER-positive breast cancer cells and co-localizing with ERα, making them effective probes for biological applications. nih.gov

Development of Affinity Labels and Photoaffinity Probes for Receptor Characterization

To identify and characterize the specific amino acid residues within the estrogen receptor's binding pocket, researchers use affinity and photoaffinity labels. These are estradiol derivatives containing a reactive group that can form a covalent bond with the receptor upon binding.

Affinity labels contain an electrophilic group that reacts with a nucleophilic amino acid residue in the binding site. Aziridine-substituted derivatives of estrogens, for example, have been developed as affinity labels. nih.gov These compounds can bind in a time-dependent, irreversible manner to the estrogen receptor, with the efficiency of this covalent attachment being highly sensitive to small changes in the molecule's structure. nih.gov

Photoaffinity labels (PALs) are more sophisticated tools that incorporate a photoreactive group, such as an azide (B81097) or a diazirine. acs.orgnih.gov This group remains inert until activated by UV light. Upon irradiation, it generates a highly reactive species (a nitrene or carbene) that covalently crosslinks to nearby amino acids in the binding site. This allows for precise mapping of the ligand-binding domain. Aryl azides and tetrafluoroaryl azides have been incorporated into nonsteroidal ligands that mimic estradiol to create highly efficient and selective PALs for the estrogen receptor. nih.govrsc.org These probes have demonstrated high binding affinity and have been used to specifically label the ER protein, which can then be analyzed to identify the points of covalent attachment. nih.gov

Stable Isotope Labeling of this compound for Metabolic Tracer Studies

Understanding the metabolic fate of estradiol is crucial for pharmacology and toxicology. Stable isotope labeling, where one or more atoms in the estradiol molecule are replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), is a powerful technique for metabolic tracer studies. nih.gov

When administered, the isotopically labeled estradiol follows the same metabolic pathways as the natural hormone. However, the labeled metabolites can be unambiguously distinguished from their endogenous counterparts by mass spectrometry (MS). nih.govresearchgate.net This approach, known as stable isotope dilution mass spectrometry, allows for highly sensitive and accurate quantification of estradiol and its metabolites in complex biological samples like serum or microsomal incubations. nih.govnih.gov

For example, deuterated versions of estradiol, such as 17β-Estradiol-d4 (with deuterium atoms at the 2, 4, 16, and 16 positions), are used to investigate biotransformation reactions. nih.govresearchgate.net By incubating the labeled compound with liver microsomes and using trapping agents like glutathione, researchers can detect and elucidate the structures of both stable metabolites and transient, reactive intermediates that might be linked to toxicity. nih.gov The use of isotopic labeling is crucial for confirming metabolite structures and eliminating interference from naturally present compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies systematically investigate how modifying the chemical structure of this compound affects its biological activity, primarily its binding affinity for estrogen receptors (ERα and ERβ) and its functional effects (agonist vs. antagonist). nih.gov These studies are fundamental to designing new drugs and research probes.

Key structural features of estradiol that are crucial for high-affinity binding include:

The Phenolic A-Ring : The hydroxyl group at C-3 is a critical hydrogen bond donor and contributes significantly to binding energy. nih.gov

The D-Ring : The 17β-hydroxyl group acts as a hydrogen bond acceptor and is also important for binding, though its contribution is less than that of the C-3 hydroxyl. nih.gov

SAR studies have revealed that the receptor can tolerate substituents at certain positions while being highly intolerant of changes at others. For example, the introduction of large, hydrophobic substituents is generally well-tolerated at positions 7α, 11β, and 17α. nih.gov In contrast, modifications to the A-ring or the 17β-hydroxyl group often lead to a significant loss of affinity.

Specific SAR findings include:

17α-Position : Adding hydrophobic alkyl or benzyl (B1604629) groups at the 17α-position can produce potent inhibitors of steroid sulfatase, an enzyme involved in estrogen synthesis. acs.orgacs.org The inhibitory activity is influenced by a balance of hydrophobicity and steric hindrance; for instance, a 17α-(4'-tert-butylbenzyl) group was found to increase the inhibitory potency by 3000-fold compared to the parent estradiol molecule. acs.org

A-Ring Halogenation : Introducing halogen atoms (F, Cl, Br, I) at the C-2 and/or C-4 positions of the A-ring can modulate the inhibitory activity against enzymes in the estrogen biosynthesis pathway. tandfonline.com Halogenation at C-4, with the exception of fluorine, tends to markedly decrease binding affinity for aromatase. tandfonline.com

17-Position Carbonyl : A carbonyl group at the C-17 position (as in estrone) appears to be crucial for binding to the active site of the aromatase enzyme, as estrone (B1671321) analogs are often more potent inhibitors than the corresponding estradiol derivatives. tandfonline.com

These SAR studies provide a detailed map of the structural requirements for ligand-receptor interactions, guiding the rational design of novel estradiol analogs with tailored biological activities for research and therapeutic applications.

Rational Design and Synthesis of Receptor Modulators

The rational design of estradiol-based modulators involves a deep understanding of the structure of the target receptor or enzyme. By strategically adding or modifying functional groups on the estradiol skeleton, scientists can develop compounds with tailored activities, such as selective estrogen receptor modulators (SERMs) or enzyme inhibitors.

One successful strategy involves modifying the C17α position to create potent inhibitors of steroid sulfatase, an enzyme crucial for the synthesis of active estrogens. acs.orgnih.govacs.org The design principle is based on introducing hydrophobic substituents at this position to enhance binding to the enzyme's catalytic site. acs.orgnih.gov For instance, the synthesis of 17α-alkyl and 17α-benzyl derivatives of estradiol has been reported. acs.orgnih.govacs.org These syntheses often start from commercially available estrone and involve multi-step chemical transformations to introduce the desired side chains. nih.gov

Another approach focuses on modifying the C16α position to develop inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), another key enzyme in estrogen biosynthesis. nih.gov The synthesis of 16α-(bromoalkylamide), 16α-(bromoalkyl), and 16α-(bromoalkynyl) derivatives of estradiol has been accomplished, starting from estrone. nih.gov The rationale is that these modifications can interfere with the enzyme's function without eliciting a strong estrogenic response. nih.gov

Furthermore, the estradiol structure has been used as a template to design SERMs with unique pharmacological profiles. The synthesis of 3-N-alkyloxyestradiol derivatives was conceived by combining the aminoalkyloxy side chain, a feature of the well-known SERM tamoxifen (B1202), with the rigid steroid framework of estradiol. nih.gov This approach aims to create compounds that can modulate ER activity in a tissue-selective manner. Similarly, the development of fulvestrant, a pure antiestrogen (B12405530), involved attaching a long alkyl-sulfinyl side chain to the 7α-position of the estradiol core. wikipedia.org This significant modification was rationally designed to disrupt receptor stability, leading to its degradation. wikipedia.org

Impact of Chemical Modifications on Receptor Binding and Activation

Chemical modifications to the this compound structure have a profound impact on its ability to bind to and activate estrogen receptors and related targets. The structure-activity relationship (SAR) is highly dependent on the position, size, and chemical nature of the substituent.

Modifications at the 17α-Position: The addition of substituents at the 17α-position significantly influences the inhibitory activity against steroid sulfatase. acs.orgnih.gov

Hydrophobicity and Steric Hindrance: A hydrophobic group at this position generally increases inhibitory activity, while a hydrophilic group results in weak inhibition. acs.orgnih.gov However, there is a trade-off with steric bulk. Long, flexible alkyl chains, such as in 17α-decyl-E₂ and 17α-dodecyl-E₂, can hinder proper fitting into the enzyme's active site, thereby decreasing inhibitory capacity. acs.orgnih.gov The octyl group was found to be a good compromise between hydrophobicity and steric hindrance. acs.orgnih.gov

Aromatic Substituents: Benzyl-substituted derivatives were found to be more potent inhibitors than their alkyl counterparts. acs.orgacs.org Specific substitutions on the benzyl ring, such as 3'-bromo, 4'-tert-butyl, and 4'-benzyloxy, yielded highly potent inhibitors of steroid sulfatase. acs.orgacs.org For example, the addition of a 4'-tert-butylbenzyl group increased the inhibitory potency by 3000-fold compared to the parent estradiol nucleus. acs.org

Modifications at the 16α-Position: Modifications at the 16α-position have been explored to create inhibitors of 17β-HSD type 1. nih.gov

Side Chain Length and Halogenation: A shorter side chain at the 16α-position was found to increase the inhibitory activity. nih.gov Furthermore, the nature of the halogenated group is important; a primary bromide demonstrated greater inhibition than a secondary bromide. nih.gov

Estrogenic vs. Antiestrogenic Activity: Crucially, these modifications can alter the compound's hormonal activity. While many 17β-HSD inhibitors based on the estradiol scaffold remain fully estrogenic, certain 16α-(bromoalkylamide)-estradiol derivatives were found to have no estrogenic activity and even exhibited significant antiestrogenic effects in a human breast cancer cell line. nih.gov

Modifications at the 3-Position: The phenolic hydroxyl group at the C-3 position is generally considered essential for high-affinity binding to the estrogen receptor. uomustansiriyah.edu.iq However, targeted modifications can be made to create specific research tools or potential therapeutic agents.

Aminoalkyloxy Derivatives: The synthesis of 3-N-alkyloxyestradiol derivatives, such as diisopropyl and piperidinyl derivatives, resulted in compounds that were more active in inhibiting MCF-7 human breast cancer cell proliferation than the active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900). nih.gov

Fluorescent Labeling: Attaching a fluorescent dye to the 3-OH group via an alkyl linker can be achieved while retaining substantial estrogenic activity, creating valuable tools for biomedical imaging and studying receptor dynamics. mdpi.com

Modifications at the 7α-Position: The addition of a long, bulky side chain at the 7α-position can completely abolish agonist activity and induce receptor degradation. The prime example is fulvestrant, which has a long nonyl-sulfinyl-pentafluoropentyl chain at this position. wikipedia.org This modification sterically hinders the conformational changes required for receptor activation and targets the receptor for proteasomal degradation, defining a class of molecules known as Selective Estrogen Receptor Degraders (SERDs). wikipedia.org

Table 1: Impact of 17α-Substitutions on Steroid Sulfatase Inhibition Data derived from studies on homogenized JEG-3 cells. acs.orgnih.gov

| Compound | Substituent at 17α | IC₅₀ (nM) |

| 17α-Octyl-E₂ | Octyl | 440 |

| 17α-(4'-Benzyloxybenzyl)-E₂ | 4'-Benzyloxybenzyl | 22 |

| 17α-(3'-Bromobenzyl)-E₂ | 3'-Bromobenzyl | 24 |

| 17α-(4'-Butylbenzyl)-E₂ | 4'-Butylbenzyl | 25 |

| 17α-(4'-tert-Butylbenzyl)-E₂ | 4'-tert-Butylbenzyl | 28 |

Table 2: Activity of Estradiol Derivatives in MCF-7 Breast Cancer Cells nih.gov

| Compound | Modification | Activity Compared to 4-hydroxytamoxifen |

| 3-N-Diisopropyl-alkyloxyestradiol | Diisopropylaminoalkoxy at C-3 | More active |

| 3-N-Piperidinyl-alkyloxyestradiol | Piperidinylaminoalkoxy at C-3 | More active |

Table 3: Impact of 16α-Substitutions on 17β-HSD1 Inhibition nih.gov

| Compound Class | Substituent at 16α | IC₅₀ Range (µM) | Estrogenic/Antiestrogenic Profile |

| 16α-(Bromoalkylamide)-estradiols | Bromoalkylamide | 1.7 - 10.6 | Some derivatives showed no estrogenic and significant antiestrogenic activity. |

| 16α-(Bromoalkyl)-estradiols | Bromoalkyl | 1.7 - 10.6 | Fully estrogenic. |

| 16α-(Bromoalkynyl)-estradiols | Bromoalkynyl | 1.7 - 10.6 | Fully estrogenic. |

Computational and Theoretical Studies of Estra 1,3,5 10 Triene 3,17 Diol

Molecular Docking and Scoring in Estrogen Receptor Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Estra-1,3,5(10)-triene-3,17-diol (estradiol), docking studies are pivotal for elucidating its binding mechanism within the ligand-binding pocket (LBP) of the estrogen receptor (ER), primarily ERα and ERβ.

These studies consistently show that estradiol (B170435) fits snugly into a deeply buried, largely hydrophobic cavity within the ER's ligand-binding domain. h-its.org The binding is characterized by a specific network of interactions. The 3-hydroxyl group on the A-ring of the steroid is crucial, forming a key hydrogen bond with the glutamate residue (Glu353) and an arginine residue (Arg394) of ERα. A water molecule often mediates this interaction. The 17β-hydroxyl group on the D-ring forms another critical hydrogen bond with a histidine residue (His524).

The rest of the steroidal scaffold makes extensive van der Waals and hydrophobic contacts with surrounding nonpolar amino acid residues, including Leu346, Thr347, Ala350, Leu387, Met388, and Leu525. semanticscholar.org Scoring functions are then used to estimate the binding affinity, ranking different poses and ligands. The binding energy for estradiol derivatives in docking studies can vary, with more potent derivatives showing lower (more favorable) binding energies. For example, in a study of chalcone derivatives, the binding energy of a potent derivative (HNS10) was found to be -12.33 kcal/mol. semanticscholar.org Another study focusing on zearalenone, a phytoestrogen, reported a binding affinity of –9.23 Kcal/mol with the estrogen receptor, forming hydrogen bonds with Glu353, Leu387, and Arg394. japsonline.com These computational predictions help in understanding the structural basis of estradiol's high affinity and selectivity for its receptors.

| Compound/Ligand | Receptor | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| This compound | ERα | Glu353, Arg394, His524 | Not specified in results |

| HNS10 (Chalcone Derivative) | ERα | Leu346, Thr347, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525 | -12.33 semanticscholar.org |

| Zearalenone | ER | Glu353, Leu387, Arg394 | -9.23 japsonline.com |

| Standard Ligand (13V) | ER | Not specified | -5.56 japsonline.com |

Molecular Dynamics Simulations for Ligand-Receptor Conformational Analysis

Studies have shown that when estradiol (an agonist) is bound to ERα, the complex is tightly restrained and stable. nsf.gov In contrast, when an antagonist like 4-hydroxytamoxifen (B85900) (OHT) is bound, the complex exhibits significantly more fluctuations. nsf.gov This is often quantified using Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) values. For the ERα complex with estradiol, the Cα RMSD plateaus at around 2.1 Å, indicating stability. nsf.gov For the antagonist-bound complex, the RMSD is higher and may not plateau over the same simulation time, suggesting greater conformational flexibility. nsf.gov

MD simulations highlight that specific regions of the receptor, such as Helix 12 (H12), adopt different conformations depending on whether an agonist or antagonist is bound. With estradiol, H12 is positioned in a way that seals the ligand-binding pocket and creates a surface for coactivator protein binding, leading to transcriptional activation. The stability of this agonist-bound conformation is crucial for its biological function. nsf.gov These simulations underscore the highly structured nature of the agonist-receptor complex. h-its.org

| Complex | Simulation Length | Average Cα RMSD (Å) | Maximum Cα RMSD (Å) | Observations |

| ERα Monomer with Estradiol (E2) | >1 µs combined | 2.1 | 3.3 | Tightly restrained complex, stable conformation. nsf.gov |

| ERα Monomer with 4-hydroxytamoxifen (OHT) | >1 µs combined | 2.6 | 4.0 | Increased fluctuations and dynamic disorder compared to E2 complex. nsf.gov |

| ERα Dimer with Estradiol (E2) | 240 ns | Plateaued at 2.1 Å after 60 ns | Not specified | Behaves similarly to the monomer, indicating stability. nsf.gov |

| ERα Dimer with 4-hydroxytamoxifen (OHT) | 240 ns | Did not plateau, reached 3.1 Å | Not specified | Gradually increased over the simulation, suggesting less stability. nsf.gov |

Quantum Mechanical Calculations of this compound Electronic Properties

Quantum mechanical (QM) calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide a fundamental understanding of the molecule's charge distribution, molecular orbital energies (like HOMO and LUMO), and electrostatic potential, which govern its reactivity and intermolecular interactions.

DFT studies on related steroid structures, such as ferrocene-hormone complexes, have been used to analyze conformational preferences and rotational barriers. For instance, a study on 3-ferrocenyl-estra-1,3,5(10)-triene-17-one revealed a rotational barrier of 1.15 kcal/mol for the C3-O1 single bond, providing insight into the molecule's flexibility. nih.gov

For estradiol itself, QM calculations can map the molecular electrostatic potential (MEP), identifying the electron-rich regions (negative potential) around the hydroxyl groups, which are the primary sites for hydrogen bonding with the estrogen receptor. The HOMO-LUMO energy gap is another critical parameter, as it relates to the chemical reactivity and stability of the molecule. A larger energy gap implies higher stability and lower reactivity. These electronic properties are essential inputs for developing accurate parameters for molecular mechanics force fields used in MD simulations and for understanding the specific nature of the interactions within the receptor pocket.

Pharmacophore Modeling and Virtual Screening for Novel Estrogenic Compounds

Pharmacophore modeling is a powerful tool for discovering new compounds with potential estrogenic activity. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the estrogen receptor. These models are typically generated based on the known interactions of a potent ligand like this compound with the receptor.

A typical structure-based pharmacophore model for an ERα agonist includes features corresponding to the key interactions of estradiol:

Two hydrogen bond acceptor/donor features representing the 3-OH and 17-OH groups.

A hydrophobic/aromatic feature corresponding to the steroid's A-ring.

Several hydrophobic features mapping the steroidal scaffold.

For example, a pharmacophore model generated for ERα antagonists identified key features like hydrophobic interactions, a positive ionizable group, and hydrogen bond donors and acceptors. semanticscholar.org These models are then used as 3D queries to screen large databases of chemical compounds in a process called virtual screening. longdom.org This approach helps to filter vast libraries and identify "hit" compounds that match the pharmacophore and are therefore likely to bind to the estrogen receptor. ui.ac.id Subsequent molecular docking and biological testing can then be performed on these hits to validate their activity. This strategy has proven effective in identifying novel scaffolds for estrogenic compounds. nih.gov

| Pharmacophore Model Basis | Key Pharmacophoric Features | Application | Reference |

| ERα with 4-hydroxytamoxifen | 4 Hydrophobic interactions, 1 Positive ionizable, 2 H-bond acceptors, 2 H-bond donors | Virtual screening of Indonesian herbal database | ui.ac.id |

| ESR1 protein complexes | Hydrogen bond acceptor, Hydrogen bond donor, Aromatic rings | Virtual screening to find hit compounds for ESR1 | longdom.org |

| Ligand-ERα complexes | Not specified in detail | Virtual screening of National Cancer Institute datasets | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogen Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For estrogen analogs, QSAR models are developed to predict their binding affinity to the estrogen receptor based on various molecular descriptors.

These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. By analyzing a training set of estrogen analogs with known binding affinities, a statistical model is built. For instance, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields.

QSAR studies on estrogenic compounds have been conducted for decades, providing valuable insights into the structural requirements for high-affinity binding. u-tokyo.ac.jp These models can highlight which structural modifications are likely to increase or decrease binding affinity. For example, a model might show that bulky substituents at a certain position on the steroid scaffold are detrimental to activity, while an electron-withdrawing group at another position is favorable. These predictive models are instrumental in the rational design of new estrogen analogs with desired activity profiles, guiding synthetic efforts and reducing the need for extensive experimental screening. mdpi.comresearchgate.net

Estra 1,3,5 10 Triene 3,17 Diol in Cellular and Preclinical Animal Model Research

Research in Preclinical Animal Models Utilizing Estra-1,3,5(10)-triene-3,17-diol

Preclinical animal models, particularly rodents, are essential for studying the systemic and tissue-specific effects of this compound in a living organism.

Animal models have been instrumental in defining the role of this compound in the development, maintenance, and function of the reproductive system. wikipedia.org In females, it acts as a primary growth factor for reproductive organs. wikipedia.org Studies in baboons have shown that blocking estrogen production can lead to pregnancy loss, highlighting the hormone's critical role in maintaining pregnancy. wikipedia.org

Research in castrated mice has been used to assess the specific effects of estradiol (B170435) and its analogs on different reproductive tissues. These studies measure the "vaginotrophic" (vagina-stimulating) and "uterotrophic" (uterus-stimulating) activities by analyzing changes in organ weight and the content of RNA and DNA, which are indicators of cell growth. nih.gov Furthermore, studies using nude mice bearing human breast carcinoma xenografts have demonstrated the systemic estrogenic effects of related compounds, noting outcomes such as endometrial hyperplasia (thickening of the uterine lining) in the host animals. nih.gov

Table 1: Comparative Effects of an this compound Analog in a Mouse Model

This table summarizes findings on the differential effects of an estradiol analog on the vagina and uterus in castrated mice, highlighting its organ-specific activity.

| Parameter Assessed | Vagina | Uterus | Finding | Citation |

| Trophic Activity | High Potency | Low Potency | The compound was more potent in stimulating vaginal tissue growth compared to uterine tissue. | nih.gov |

| Organ Weight | Significant Increase | Lesser Increase | Doses sufficient for a maximal effect on the vagina did not fully stimulate the uterus. | nih.gov |